3-Position Side Chain Attachment Confers Cathepsin K Inhibitor Scaffold Privilege Over 2-Substituted Regioisomers
The 3-substituted cyclohexane carboxylic acid scaffold represented by CAS 735275-41-9 maps directly onto the core structure of potent cathepsin K inhibitors disclosed in EP1616859 [1]. In the broader β-substituted cyclohexanecarboxamide series, compounds featuring the 1,3-substitution pattern achieved sub-nanomolar enzymatic potency against cathepsin K while maintaining exceptional selectivity over cathepsins B, L, and S [2]. In contrast, the 2-substituted regioisomer (CAS 736136-51-9, (1R,2R)-2-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid) is described as a potential positive allosteric modulator of nicotinic acetylcholine receptors, with no documented cathepsin K activity . This represents a complete divergence in pharmacological phenotype based solely on the position of the side chain attachment.
| Evidence Dimension | Pharmacological target engagement determined by side chain position |
|---|---|
| Target Compound Data | 3-substituted: Core scaffold in sub-nanomolar cathepsin K inhibitor patents (EP1616859) [REFS-1, REFS-2] |
| Comparator Or Baseline | 2-substituted regioisomer (CAS 736136-51-9): Reported activity as nAChR positive allosteric modulator; no cathepsin K data |
| Quantified Difference | Qualitative target switch from cathepsin K (3-substituted) to nAChR modulation (2-substituted) |
| Conditions | Class-level SAR from medicinal chemistry patent and literature compilations. |
Why This Matters
Procurement of the 3-substituted regioisomer is mandatory for any program targeting cathepsin K; the 2-substituted analog leads to a completely different pharmacological phenotype.
- [1] SEIKAGAKU CORPORATION. Substituted cyclohexyl carboxylic acid compounds. European Patent EP1616859A1, 2006. https://pubchem.ncbi.nlm.nih.gov/patent/EP-1616859-A1 View Source
- [2] Robichaud J, et al. Identification of a Nonbasic, Nitrile-Containing Cathepsin K Inhibitor. Sub-nanomolar Cat K potency with selectivity over Cat B, L, S. https://datapdf.com/identification-of-a-nonbasic-nitrile-containing.html View Source
